

## 3-(2-

# (dimethylamino)ethylcarbamoyl)phenylboronic acid solubility in organic solvents

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### Compound of Interest

3-(2-

Compound Name: (Dimethylamino)ethylcarbamoyl)p  
henylboronic acid

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An In-depth Technical Guide to the Solubility of **3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid** in Organic Solvents

**Authored by: A Senior Application Scientist**

**Foreword: Navigating the Solubility Landscape of a Promising Pharmaceutical Building Block**

Welcome to this in-depth technical guide on the solubility of **3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid**. As researchers, scientists, and drug development professionals, we recognize that a thorough understanding of a compound's physicochemical properties is a cornerstone of successful research and development. Solubility, in particular, is a critical parameter that influences everything from reaction kinetics and purification efficiency to formulation strategies and bioavailability.

This guide is designed to be a practical and authoritative resource. While specific quantitative solubility data for **3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid** in a wide array of organic solvents is not extensively documented in publicly available literature, this should not be a roadblock to progress. Instead, this guide will equip you with the foundational knowledge and robust experimental protocols necessary to determine its solubility in your own laboratory.

setting. We will delve into the expected solubility trends based on the behavior of related boronic acid derivatives and provide a detailed, self-validating experimental workflow.

## Introduction to 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid: A Molecule of Interest

**3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid** is a fascinating molecule with significant potential in medicinal chemistry and organic synthesis. Its structure incorporates a phenylboronic acid moiety, an amide linkage, and a tertiary amine, making it a versatile building block. Boronic acids are renowned for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction and as key components in sensors and biologically active compounds. [1] The presence of the dimethylaminoethylcarbamoyl side chain introduces additional functional handles that can modulate the molecule's properties and biological interactions.

### Physicochemical Properties:

Property	Value	Source
CAS Number	850567-31-6	[2][3]
Molecular Formula	C <sub>11</sub> H <sub>17</sub> BN <sub>2</sub> O <sub>3</sub>	[2][3]
Molecular Weight	236.08 g/mol	[2][3]
SMILES	CN(C)CCNC(=O)C1=CC(=CC=C1)B(O)O	[2]
Topological Polar Surface Area (TPSA)	72.8 Å <sup>2</sup>	[2]
Predicted logP	-1.3422	[2]

The molecule's structure, with its hydrogen bond donors (B(OH)<sub>2</sub>) and acceptors (C=O, N(CH<sub>3</sub>)<sub>2</sub>), and its relatively low predicted logP, suggests a degree of polarity that will significantly influence its solubility in organic solvents.

# General Solubility Characteristics of Phenylboronic Acids in Organic Solvents

While specific data for our target molecule is sparse, we can draw valuable insights from studies on phenylboronic acid and its derivatives.<sup>[4][5][6]</sup> The solubility of these compounds is a complex interplay between the properties of the boronic acid itself and the nature of the solvent.<sup>[6]</sup>

A key characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.<sup>[1][6]</sup> This equilibrium between the acid and the anhydride can complicate solubility measurements, as the two species can have markedly different solubilities.<sup>[6]</sup>

General Solubility Trends for Phenylboronic Acid:

Solvent Class	Representative Solvents	General Solubility of Phenylboronic Acid	Rationale & Key Interactions
Protic Polar	Methanol, Ethanol	High	Hydrogen bonding between the solvent's hydroxyl group and the boronic acid's hydroxyl groups.
Aprotic Polar	Acetone, 3-Pentanone	High	Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent's carbonyl group.[5][6]
Diethyl ether, Dipropyl ether	High	Ethers can act as hydrogen bond acceptors, leading to good solubility.[5][6]	
Chloroform	Moderate	Can act as a weak hydrogen bond donor. [5][6]	
Nonpolar	Methylcyclohexane, Hexanes	Very Low	"Like dissolves like" principle; the polarity mismatch leads to poor solvation.[5][6]

Esterification of boronic acids generally increases their solubility in organic solvents compared to the parent acids.[4][5] While our target molecule is not an ester, the bulky and polar sidechain is expected to significantly impact its solubility profile compared to unsubstituted phenylboronic acid.

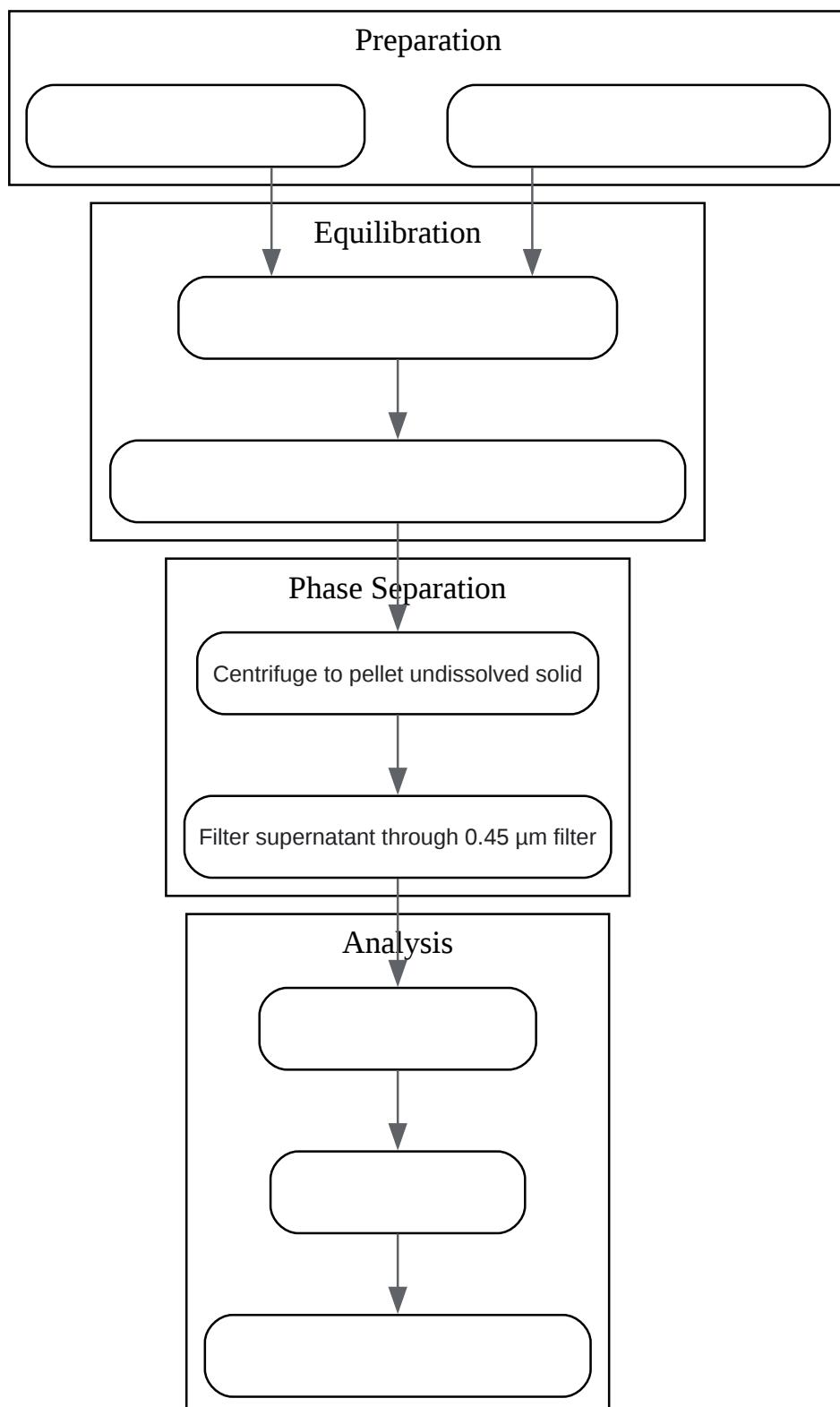
## Experimental Determination of Solubility: A Self-Validating Protocol

Given the lack of specific data, an experimental approach is necessary. The following protocol is based on the well-established "shake-flask" method, which is considered the gold standard for determining thermodynamic solubility.<sup>[7]</sup> This protocol is designed to be a self-validating system by ensuring equilibrium is reached.

## Principle

A surplus of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. After separating the undissolved solid, the concentration of the compound in the saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.<sup>[8][9]</sup>

## Experimental Workflow for Solubility Determination

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Caption: Experimental workflow for thermodynamic solubility determination.

## Detailed Step-by-Step Methodology

### Materials:

- **3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid** (solid)
- Organic solvents of interest (analytical grade or higher)
- Vials with screw caps
- Orbital shaker or rotator in a temperature-controlled incubator
- Centrifuge
- Syringes and syringe filters (e.g., 0.45  $\mu$ m PTFE)
- Volumetric flasks and pipettes
- HPLC system with a UV detector

### Protocol:

- Preparation of Stock for Calibration Curve:
  - Accurately prepare a stock solution of the compound in a suitable solvent (in which it is freely soluble, e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).
  - Prepare a series of calibration standards by serial dilution of the stock solution.
- Sample Preparation:
  - Add an excess amount of the solid compound to a vial. An amount that is visibly in excess after equilibration is sufficient.
  - Accurately add a known volume of the test solvent to the vial.
- Equilibration:
  - Seal the vials tightly.

- Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time. To ensure equilibrium is reached, it is recommended to test at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus. [\[10\]](#)
- Phase Separation:
  - After equilibration, allow the vials to stand at the same temperature to let the excess solid settle.
  - For further separation, centrifuge the vials.
  - Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.[\[9\]](#)
- Analysis:
  - Dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.
  - Analyze the diluted samples and the calibration standards by HPLC-UV.
  - Determine the concentration of the compound in the saturated solution by comparing its peak area to the calibration curve.
- Calculation:
  - Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

## Kinetic vs. Thermodynamic Solubility

It is important to distinguish between thermodynamic and kinetic solubility.[\[10\]](#) The protocol above determines thermodynamic solubility, which is the true equilibrium solubility. Kinetic solubility is often measured in high-throughput screening and involves adding a concentrated DMSO stock of the compound to an aqueous buffer, with precipitation being detected over a shorter time frame.[\[8\]](#)[\[11\]](#) For understanding the fundamental properties of a compound in organic solvents, thermodynamic solubility is the more relevant parameter.

# Factors Influencing the Solubility of 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid

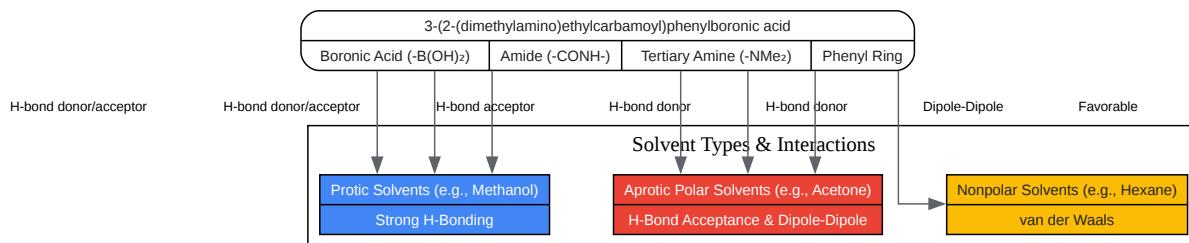
The solubility of our target molecule will be governed by the interplay of its functional groups and the properties of the organic solvent.

## Role of the Functional Groups

- Boronic Acid Group (-B(OH)<sub>2</sub>): This group is polar and capable of acting as a hydrogen bond donor. It is a weak Lewis acid.[12][13]
- Amide Group (-C(=O)NH-): The amide group is polar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O).
- Tertiary Amine (-N(CH<sub>3</sub>)<sub>2</sub>): This group is a hydrogen bond acceptor and can be protonated in the presence of protic acids, which would dramatically increase solubility in polar protic solvents.
- Aromatic Ring: The phenyl ring is nonpolar and will contribute to solubility in less polar solvents through van der Waals forces.

## Intermolecular Interactions with Solvents

The balance of these functional groups suggests a complex solubility profile.



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Caption: Intermolecular forces influencing solubility.

- In Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. The solvent can engage in extensive hydrogen bonding with the boronic acid, amide, and tertiary amine groups.
- In Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Good solubility is also anticipated. These solvents can accept hydrogen bonds from the boronic acid and amide N-H groups and will have favorable dipole-dipole interactions.
- In Ethers (e.g., THF, Diethyl Ether): Moderate to good solubility is likely. Ethers are good hydrogen bond acceptors.
- In Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is expected. These solvents are weakly polar.
- In Nonpolar Solvents (e.g., Hexanes, Toluene): Poor solubility is predicted due to the overall polarity of the molecule. The nonpolar interactions with the phenyl ring will be insufficient to overcome the energy required to break the strong intermolecular forces in the solid state.

## Conclusion

While a definitive, quantitative solubility profile for **3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid** in all common organic solvents is not yet established in the literature, this guide provides the necessary framework for its determination. By understanding the general behavior of boronic acids and by implementing the robust experimental protocol provided, researchers can confidently generate reliable solubility data. This data will be invaluable for optimizing reaction conditions, developing purification strategies, and advancing the use of this promising compound in drug discovery and development.

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